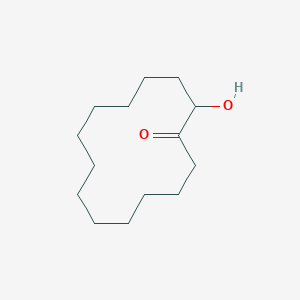
2-Hydroxycyclotetradecan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxycyclotetradecan-1-one is an organic compound with the molecular formula C14H26O2 It is a cyclic ketone with a hydroxyl group attached to the second carbon of the cyclotetradecane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxycyclotetradecan-1-one can be achieved through several methods. One common approach involves the oxidation of cyclotetradecanone using a suitable oxidizing agent such as potassium permanganate or chromium trioxide. The reaction is typically carried out in an acidic medium to facilitate the formation of the hydroxyl group at the second carbon position.
Another method involves the hydroxylation of cyclotetradecene using osmium tetroxide followed by oxidative cleavage with periodic acid. This method provides a direct route to the desired compound with high selectivity and yield.
Industrial Production Methods
Industrial production of this compound often involves large-scale oxidation processes using environmentally friendly oxidizing agents. Catalytic methods employing transition metal catalysts such as palladium or platinum are also explored to enhance the efficiency and selectivity of the reaction.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxycyclotetradecan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form cyclotetradecanol.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or osmium tetroxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Cyclotetradecanone or cyclotetradecanoic acid.
Reduction: Cyclotetradecanol.
Substitution: Halogenated or aminated derivatives of cyclotetradecanone.
Scientific Research Applications
2-Hydroxycyclotetradecan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential role in biological systems and as a model compound for understanding enzyme-catalyzed reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of 2-Hydroxycyclotetradecan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
2-Hydroxycyclotetradecan-1-one can be compared with other cyclic ketones and hydroxylated cycloalkanes:
Cyclotetradecanone: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Cyclotetradecanol: Contains a hydroxyl group but lacks the ketone functionality, affecting its chemical behavior.
Cyclohexanone: A smaller cyclic ketone with different physical and chemical properties.
The uniqueness of this compound lies in its combination of a large ring size and the presence of both hydroxyl and ketone functional groups, providing a versatile platform for various chemical transformations and applications.
Properties
CAS No. |
54561-32-9 |
|---|---|
Molecular Formula |
C14H26O2 |
Molecular Weight |
226.35 g/mol |
IUPAC Name |
2-hydroxycyclotetradecan-1-one |
InChI |
InChI=1S/C14H26O2/c15-13-11-9-7-5-3-1-2-4-6-8-10-12-14(13)16/h13,15H,1-12H2 |
InChI Key |
PZBPIMLXAHBOSX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCCC(=O)C(CCCCC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















